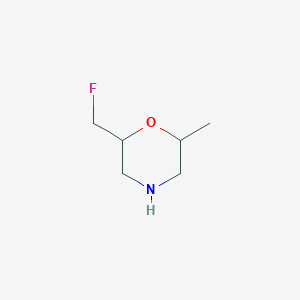
2-(Fluoromethyl)-6-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Fluoromethyl)-6-methylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives. The introduction of a fluorine atom into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and bioavailability. These characteristics make fluorinated compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-6-methylmorpholine typically involves the fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction, where a fluorine source, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is used to replace a leaving group (e.g., a halide) on the precursor molecule. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Fluoromethyl)-6-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor in anhydrous solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Fluoromethyl)-6-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorine-containing structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mécanisme D'action
The mechanism of action of 2-(Fluoromethyl)-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to increased potency and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-6-methylmorpholine
- 2-(Bromomethyl)-6-methylmorpholine
- 2-(Hydroxymethyl)-6-methylmorpholine
Uniqueness
2-(Fluoromethyl)-6-methylmorpholine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, lipophilicity, and bioavailability. These characteristics make it more suitable for applications in pharmaceuticals and materials science compared to its non-fluorinated counterparts.
Propriétés
Formule moléculaire |
C6H12FNO |
|---|---|
Poids moléculaire |
133.16 g/mol |
Nom IUPAC |
2-(fluoromethyl)-6-methylmorpholine |
InChI |
InChI=1S/C6H12FNO/c1-5-3-8-4-6(2-7)9-5/h5-6,8H,2-4H2,1H3 |
Clé InChI |
ZUJQAGOVBUTMDF-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC(O1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
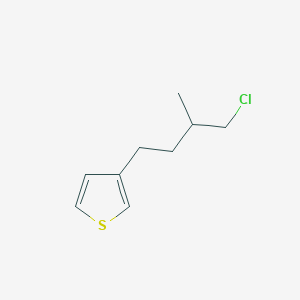
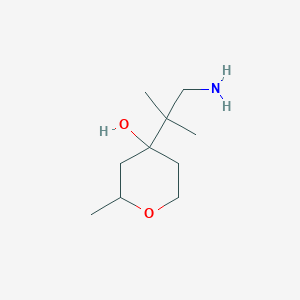

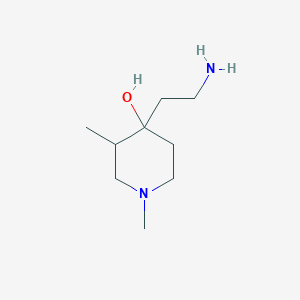

![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
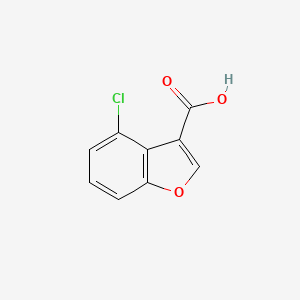
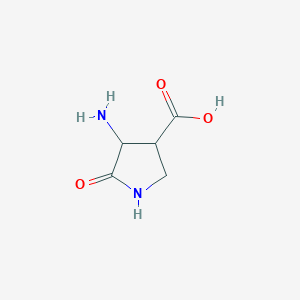
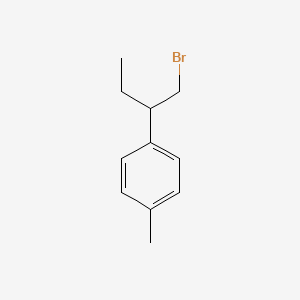
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13180349.png)
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)
